Cas no 877124-64-6 (6-oxonorbornane-2-carboxylic acid)
6-oxonorbornane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-oxo-bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane-2-carboxylic acid, 6-oxo-
- 6-oxonorbornane-2-carboxylic acid
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- MDL: MFCD02066269
- Inchi: 1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)
- InChI Key: RUOYCLYBCGDWPG-UHFFFAOYSA-N
- SMILES: C12CC(CC1=O)CC2C(O)=O
Computed Properties
- Exact Mass: 154.062994177g/mol
- Monoisotopic Mass: 154.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 54.4Ų
6-oxonorbornane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255199-1g |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 1g |
$1057.0 | 2023-08-31 | ||
| Enamine | EN300-255199-5g |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 5g |
$3065.0 | 2023-08-31 | ||
| Enamine | EN300-255199-10g |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 10g |
$4545.0 | 2023-08-31 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6858-1G |
6-oxonorbornane-2-carboxylic acid |
877124-64-6 | 95% | 1g |
¥ 5,062.00 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527369-1g |
6-Oxobicyclo[2.2.1]Heptane-2-carboxylic acid |
877124-64-6 | 98% | 1g |
¥6038.00 | 2024-04-27 | |
| Ambeed | A1082024-1g |
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 98% | 1g |
$755.0 | 2025-04-16 | |
| Enamine | EN300-255199-0.05g |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 95% | 0.05g |
$888.0 | 2024-06-19 | |
| Enamine | EN300-255199-0.1g |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 95% | 0.1g |
$930.0 | 2024-06-19 | |
| Enamine | EN300-255199-0.25g |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
| Enamine | EN300-255199-0.5g |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
877124-64-6 | 95% | 0.5g |
$1014.0 | 2024-06-19 |
6-oxonorbornane-2-carboxylic acid Suppliers
6-oxonorbornane-2-carboxylic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 6-oxonorbornane-2-carboxylic acid
Comprehensive Analysis of 6-Oxonorbornane-2-carboxylic Acid (CAS No. 877124-64-6): Properties, Applications, and Industry Trends
6-Oxonorbornane-2-carboxylic acid (CAS No. 877124-64-6) is a specialized organic compound belonging to the norbornane derivative family. Its unique bicyclic structure and carboxylic acid functionality make it a valuable intermediate in pharmaceutical synthesis, material science, and asymmetric catalysis. The compound's rigid molecular framework and stereochemical properties have attracted significant attention from researchers exploring novel drug delivery systems and biodegradable polymers.
Recent advancements in green chemistry have highlighted the potential of 6-oxonorbornane derivatives as sustainable alternatives to petroleum-based intermediates. The compound's biodegradability profile aligns with growing industry demands for eco-friendly synthetic routes, particularly in the development of biocompatible materials for medical applications. Studies published in 2023 demonstrate its utility in creating self-assembling nanostructures with potential applications in targeted drug delivery systems.
The synthesis of 6-oxonorbornane-2-carboxylic acid typically involves the Diels-Alder reaction of cyclopentadiene with appropriate dienophiles, followed by oxidative cleavage. Modern flow chemistry techniques have improved the yield and purity of this process, addressing common challenges in scale-up production. Analytical characterization by NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, with typical purity levels exceeding 98% in commercial samples.
In pharmaceutical research, this compound serves as a key precursor for chiral auxiliaries and sterically constrained scaffolds. Its conformational rigidity makes it particularly valuable for designing enzyme inhibitors and receptor modulators. Recent patent filings reveal its incorporation into next-generation antiviral agents, where the norbornane skeleton enhances metabolic stability compared to linear analogs.
The material science applications of CAS 877124-64-6 extend to advanced polymer systems. Its bifunctional nature allows for incorporation into cross-linked networks, creating materials with exceptional thermal stability and mechanical strength. Industry reports indicate growing adoption in high-performance coatings and adhesive formulations, where its low viscosity and reactivity profile offer processing advantages.
Market analysis shows increasing demand for 6-oxonorbornane-2-carboxylic acid across Asia-Pacific regions, driven by expansion in specialty chemicals manufacturing. Regulatory compliance with REACH and FDA guidelines has been confirmed for this compound, facilitating its use in GMP-certified production facilities. Current research focuses on optimizing enantioselective synthesis methods to meet the pharmaceutical industry's need for single-isomer intermediates.
From a technical perspective, proper handling of 6-oxonorbornane carboxylic acid requires standard laboratory precautions. The compound exhibits good stability under ambient storage conditions, with recommended storage in airtight containers at temperatures below 25°C. Solubility data indicates preferential dissolution in polar aprotic solvents, a property exploited in various crystallization protocols for purification.
Emerging applications in nanotechnology leverage the compound's ability to form hydrogen-bonded assemblies. Research published in ACS Nano demonstrates its utility as a molecular linker in supramolecular architectures, opening possibilities for responsive materials and sensor technologies. These developments position 6-oxonorbornane-2-carboxylic acid as a compound of significant interdisciplinary interest.
Quality control protocols for CAS 877124-64-6 typically include HPLC analysis with UV detection, melting point determination, and residual solvent testing. Leading manufacturers provide comprehensive certificates of analysis detailing impurity profiles and batch-to-batch consistency, ensuring reliability for critical applications. The compound's structure-activity relationships continue to be explored through computational modeling and X-ray crystallography studies.
Future research directions for 6-oxonorbornane carboxylic acid derivatives include exploration of their photophysical properties for optoelectronic applications and development of water-soluble analogs for biomedical uses. The compound's versatility ensures its ongoing relevance in both academic research and industrial applications, with particular promise in addressing current challenges in sustainable chemistry and precision medicine.
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